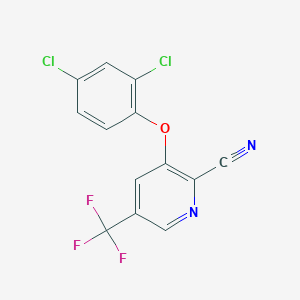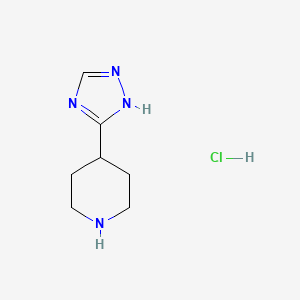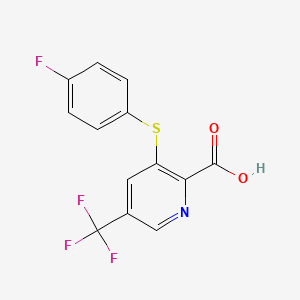
3-Methyl-2-(oxetan-3-yloxy)benzonitrile
Descripción general
Descripción
“3-Methyl-2-(oxetan-3-yloxy)benzonitrile” is a chemical compound . It is also known as "Benzonitrile, 3-methyl-2-(3-oxetanyloxy)-" . The molecular formula of this compound is C10H13NO2 .
Synthesis Analysis
The synthesis of oxetane derivatives, such as “3-Methyl-2-(oxetan-3-yloxy)benzonitrile”, often involves the opening of an epoxide ring . A method has been reported that uses the sodium anion of an NTs-sulfoximine . The synthesis process typically requires moderate heating due to the activation energy required for the formation of the oxetane ring from an epoxide .Molecular Structure Analysis
The molecular structure of “3-Methyl-2-(oxetan-3-yloxy)benzonitrile” can be represented by the molecular formula C10H13NO2 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Bioisosteres and Molecular Design
3-Methyl-2-(oxetan-3-yloxy)benzonitrile, as part of the broader family of oxetane compounds, has been investigated for its potential as a bioisostere in drug design. Bioisosteres are compounds or functional groups with similar physical or chemical properties that can be used interchangeably to modulate the biological activity of a molecule. 3,3-Diaryloxetanes, a group to which 3-Methyl-2-(oxetan-3-yloxy)benzonitrile is related, have been explored as benzophenone replacements and for their effects on the physicochemical properties of drug-like molecules. The oxetane motif, often used as a replacement for methylene, methyl, gem-dimethyl, and carbonyl groups, has been shown to enhance the chemical properties of molecules for drug discovery purposes. These findings suggest that diaryloxetanes and related compounds, like 3-Methyl-2-(oxetan-3-yloxy)benzonitrile, offer new avenues for molecular design in drug discovery, providing potentially beneficial physicochemical properties (Dubois et al., 2021).
Radiopharmaceutical Applications
The compound has shown promise in the field of radiopharmaceuticals, particularly in the development of novel radioligands for positron emission tomography (PET) imaging. Analogs of 3-Methyl-2-(oxetan-3-yloxy)benzonitrile have been identified as potential PET imaging agents for metabotropic glutamate receptor subtype 5 (mGluR5). One such compound exhibited high binding affinity and moderate lipophilicity, making it a candidate for further development as a PET ligand. This suggests a potential role for 3-Methyl-2-(oxetan-3-yloxy)benzonitrile derivatives in neuroimaging and the quantitative analysis of mGluR5 in the brain (Shimoda et al., 2016).
Propiedades
IUPAC Name |
3-methyl-2-(oxetan-3-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-3-2-4-9(5-12)11(8)14-10-6-13-7-10/h2-4,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMNHRCNYOMFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)OC2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(oxetan-3-yloxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



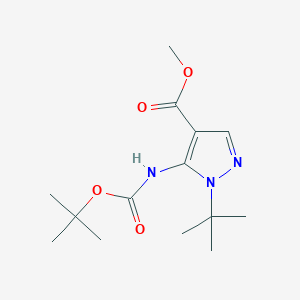
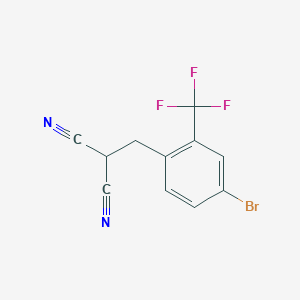

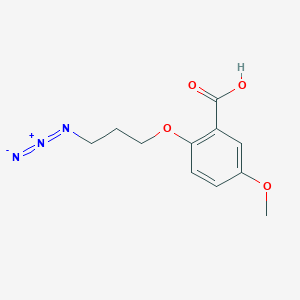

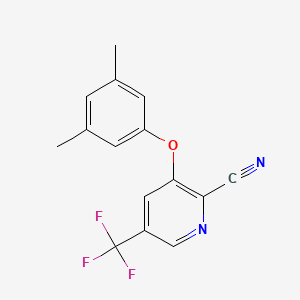
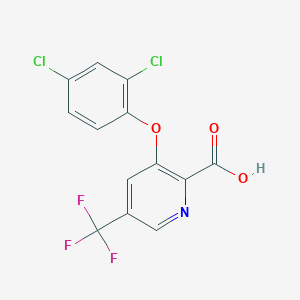
![5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B1411743.png)


